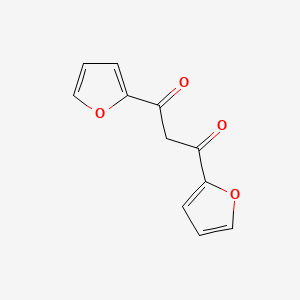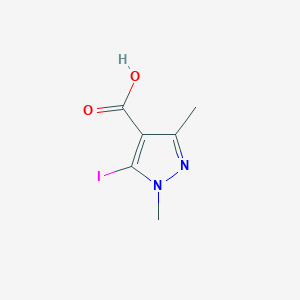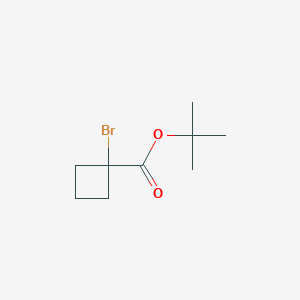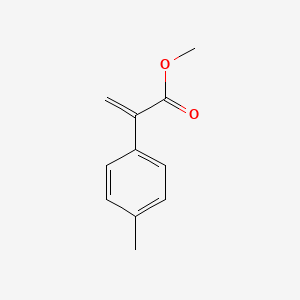![molecular formula C10H18ClN B13494120 1-{3-Cyclobutylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride](/img/structure/B13494120.png)
1-{3-Cyclobutylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{3-Cyclobutylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride is a chemical compound with a unique structure that includes a bicyclo[1.1.1]pentane core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-Cyclobutylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the nucleophilic addition across the central bond of [1.1.1]propellanes . The reaction conditions often include the use of specific reagents and solvents to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable synthetic approaches such as carbene insertion into the central bond of bicyclo[1.1.0]butanes . These methods are designed to produce the compound in larger quantities while maintaining high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1-{3-Cyclobutylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
1-{3-Cyclobutylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-{3-Cyclobutylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- {3-Methylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride
- (3-Cyclobutylbicyclo[1.1.1]pentan-1-yl)methanol
Uniqueness
1-{3-Cyclobutylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride is unique due to its specific bicyclo[1.1.1]pentane core, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C10H18ClN |
|---|---|
Molekulargewicht |
187.71 g/mol |
IUPAC-Name |
(3-cyclobutyl-1-bicyclo[1.1.1]pentanyl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H17N.ClH/c11-7-9-4-10(5-9,6-9)8-2-1-3-8;/h8H,1-7,11H2;1H |
InChI-Schlüssel |
HDMNSXHPYYNTDP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)C23CC(C2)(C3)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


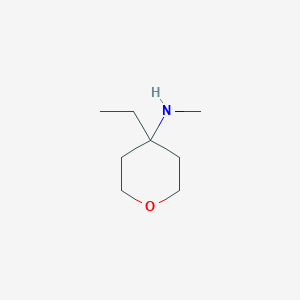
![3-[3-(Prop-2-enamido)phenyl]propanoic acid](/img/structure/B13494039.png)


![3-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13494084.png)
![Benzyl {[cis-4-(hydroxymethyl)cyclohexyl]methyl}carbamate](/img/structure/B13494089.png)


![3-[4-(5-Aminopentylamino)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13494097.png)
